Cas no 1075-04-3 (1,2-Propanediol, 1-phenyl-, (1R,2S)-rel-)

1075-04-3 structure
Nom du produit:1,2-Propanediol, 1-phenyl-, (1R,2S)-rel-
Numéro CAS:1075-04-3
Le MF:C9H12O2
Mégawatts:152.190382957458
MDL:MFCD00463756
CID:1183654
1,2-Propanediol, 1-phenyl-, (1R,2S)-rel- Propriétés chimiques et physiques
Nom et identifiant
-
- 1,2-Propanediol, 1-phenyl-, (1R,2S)-rel-
- erythro-1-Phenyl-1,2-dihydroxypropan
-
- MDL: MFCD00463756
- Piscine à noyau: 1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3
- La clé Inchi: MZQZXSHFWDHNOW-UHFFFAOYSA-N
- Sourire: CC(C(C1C=CC=CC=1)O)O
Propriétés calculées
- Qualité précise: 309.14972
Propriétés expérimentales
- Dense: 1.128±0.06 g/cm3(Predicted)
- Point de fusion: 91-92 °C
- Point d'ébullition: 294.6±20.0 °C(Predicted)
- Le PSA: 29.54
- Le PKA: 14.09±0.20(Predicted)
1,2-Propanediol, 1-phenyl-, (1R,2S)-rel- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D643125-10g |
1-phenylpropane-1,2-diol |
1075-04-3 | 95% | 10g |
$965 | 2025-02-21 | |
eNovation Chemicals LLC | D643125-1g |
1-phenylpropane-1,2-diol |
1075-04-3 | 95% | 1g |
$325 | 2025-02-21 | |
eNovation Chemicals LLC | D643125-1g |
1-phenylpropane-1,2-diol |
1075-04-3 | 95% | 1g |
$325 | 2025-02-20 | |
eNovation Chemicals LLC | D643125-1g |
1-phenylpropane-1,2-diol |
1075-04-3 | 97% | 1g |
$325 | 2024-05-25 | |
eNovation Chemicals LLC | D643125-10g |
1-phenylpropane-1,2-diol |
1075-04-3 | 95% | 10g |
$965 | 2025-02-20 |
1,2-Propanediol, 1-phenyl-, (1R,2S)-rel- Littérature connexe
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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